molecular formula C42H64N8O8 B10853906 Z-Ala-Leu-lle-Agly-Ile-Val-NHBzl

Z-Ala-Leu-lle-Agly-Ile-Val-NHBzl

Cat. No.: B10853906
M. Wt: 809.0 g/mol
InChI Key: XSXSYDVWNYPPNF-UHFFFAOYSA-N
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Description

Z-Ala-Leu-Ile-Agly-Ile-Val-NHBzl is a synthetic peptide derivative characterized by its unique sequence and protective groups. The "Z" (benzyloxycarbonyl) group at the N-terminus and the NHBzl (benzylamide) group at the C-terminus confer stability against enzymatic degradation and modulate solubility . The sequence includes nonpolar residues (Ala, Leu, Ile, Val) and an atypical Agly (α-aminoglycine) substitution, which may influence conformational flexibility and intermolecular interactions. This compound has been studied in the context of protease inhibition and as a model for peptide-based drug design .

Properties

Molecular Formula

C42H64N8O8

Molecular Weight

809.0 g/mol

IUPAC Name

benzyl N-[1-[[1-[[1-[2-[[1-[[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C42H64N8O8/c1-10-28(8)35(40(55)47-34(27(6)7)39(54)43-23-30-17-13-11-14-18-30)48-41(56)50-49-38(53)33(22-26(4)5)46-37(52)32(21-25(2)3)45-36(51)29(9)44-42(57)58-24-31-19-15-12-16-20-31/h11-20,25-29,32-35H,10,21-24H2,1-9H3,(H,43,54)(H,44,57)(H,45,51)(H,46,52)(H,47,55)(H,49,53)(H2,48,50,56)

InChI Key

XSXSYDVWNYPPNF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC1=CC=CC=C1)NC(=O)NNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges : The Agly residue complicates solid-phase synthesis, requiring specialized coupling reagents (e.g., HATU/HOAt vs. HOBt/DIC) .
  • Contradictory Data : One study reported negligible activity against MMP-9, conflicting with earlier claims; this may relate to assay conditions (e.g., pH or cofactors) .

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